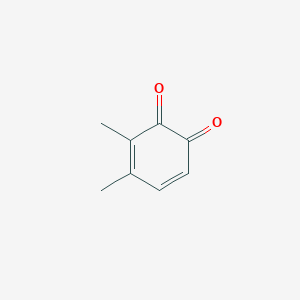
3,4-Dimethylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at positions 3 and 4, and two ketone groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylcyclohexa-3,5-diene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 3,4-dimethylphenol using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and partially reduced intermediates.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3,4-Dimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially disrupting their normal functions. The exact pathways and molecular targets depend on the specific context and application .
Comparison with Similar Compounds
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: Another dimethyl derivative with similar structural features but different reactivity and applications.
4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one: A related compound with an additional ethyl group, leading to distinct chemical properties.
4,4-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different positioning of the methyl groups and ketone functionalities.
Uniqueness: Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4542-65-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3,4-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |
InChI Key |
BXFMWAOAKKBZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


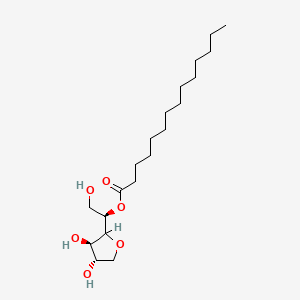

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
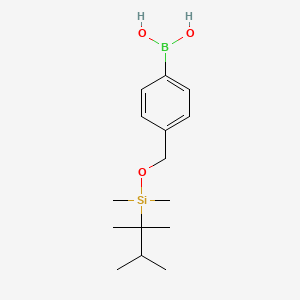
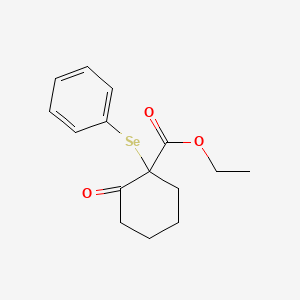
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

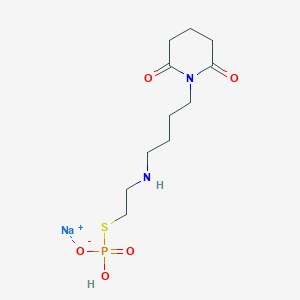
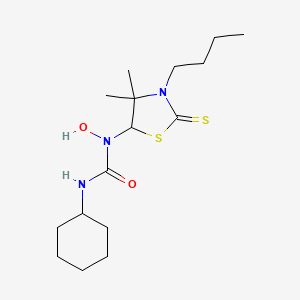
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
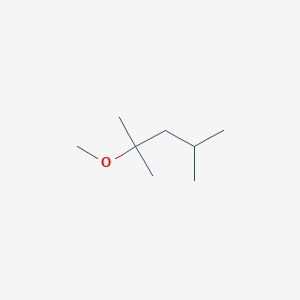
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
